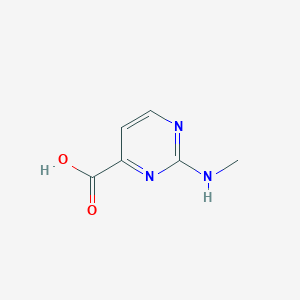

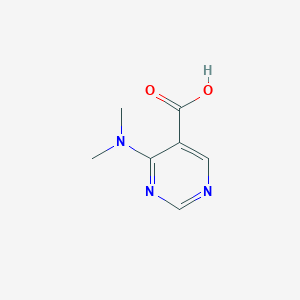

2-(Methylamino)pyrimidine-4-carboxylic acid

Descripción general

Descripción

“2-(Methylamino)pyrimidine-4-carboxylic acid” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O 2 as the sole oxidant .Aplicaciones Científicas De Investigación

Synthesis of Antiviral Compounds

The compound is used in the synthesis of condensed pyrimidines, which are crucial structural fragments in antiviral agents. The Dimroth rearrangement, a key reaction in this process, involves the isomerization of heterocycles and is catalyzed by various factors such as acids, bases, heat, or light .

Development of Heterocyclic Compounds

It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities. These activities are often evaluated against specific cell lines, such as immortalized rat hepatic stellate cells (HSC-T6), to assess their efficacy .

Organic Synthesis

This acid finds applications in organic synthesis, where it can be used for colorimetric and fluorogenic responses. These are particularly useful in physiological conditions and as food additives .

Mecanismo De Acción

Mode of Action

Like other pyrimidine derivatives, it may interact with various enzymes and receptors in the body .

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in nucleic acid synthesis, which suggests that this compound may have some influence on these pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 2-(Methylamino)pyrimidine-4-carboxylic acid is currently unknown .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(methylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZJFCWBBASRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665075 | |

| Record name | 2-(Methylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)pyrimidine-4-carboxylic acid | |

CAS RN |

89691-96-3 | |

| Record name | 2-(Methylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)

![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)

![Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1419465.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B1419467.png)